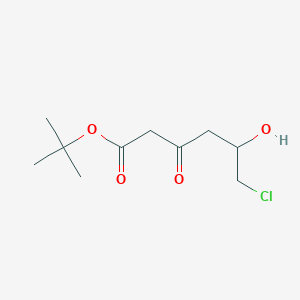

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Overview

Description

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a valuable chiral synthon used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin . This compound is a highly valuable chiral building block due to its ability to be further converted into key intermediates for these medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate typically involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate . This process can be catalyzed by alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase has shown significant improvements in catalytic activity, making the process more efficient . The reaction conditions include maintaining a low substrate concentration, optimizing pH, temperature, NADP+ concentration, and cell loading .

Industrial Production Methods

Industrial production of this compound involves a fed-batch strategy to address issues such as poor aqueous stability of the substrate and partial substrate inhibition . This method ensures a high yield and enantioselectivity, making it a promising alternative for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form chiral intermediates used in drug synthesis.

Substitution: The chloro group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include alcohol dehydrogenases, NADP+, and various solvents to maintain the stability of the substrate . The reactions are typically carried out under controlled pH and temperature conditions to ensure high yield and enantioselectivity .

Major Products

The major products formed from these reactions are chiral intermediates used in the synthesis of atorvastatin and rosuvastatin .

Scientific Research Applications

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate involves its role as a chiral synthon in enzymatic reactions. The compound is reduced by alcohol dehydrogenases to form chiral intermediates, which are then used in the synthesis of cholesterol-lowering drugs . The molecular targets and pathways involved include the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 6-chloro-3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.

Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: Another chiral intermediate used in drug synthesis.

Uniqueness

This compound is unique due to its high enantioselectivity and efficiency in the synthesis of cholesterol-lowering drugs . Its ability to be efficiently synthesized using biocatalysts makes it a valuable compound in both research and industrial applications .

Biological Activity

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of statins, which are widely used to manage cholesterol levels. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevance in drug development.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{19}ClO_{3} and a molecular weight of approximately 236.69 g/mol. The compound features a tert-butyl group, a chloro substituent, a hydroxy group, and a keto functionality, which contribute to its biological activity.

The primary biological activity of this compound is linked to its role in cholesterol biosynthesis. It serves as an intermediate in the synthesis of statins by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol production in the liver. By reducing cholesterol synthesis, statins effectively lower low-density lipoprotein (LDL) cholesterol levels in the bloodstream.

Interaction with Enzymes

Research indicates that this compound interacts with enzymes involved in lipid metabolism. Its structural features allow it to fit into active sites of these enzymes effectively, influencing their activity. The presence of hydroxyl and chloro groups enables potential hydrogen bonding and electrostatic interactions .

Biological Activities

The biological activities attributed to this compound include:

- Cholesterol-Lowering Effects : As a precursor for statins, it plays a vital role in lowering LDL cholesterol levels.

- Minimal Drug Interactions : Studies suggest that this compound has low potential for interactions with cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile.

- Potential Applications in Dyslipidemia Treatment : Its properties make it an attractive candidate for further development in treating dyslipidemia and related cardiovascular conditions.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Synthesis and Efficiency : A study demonstrated the efficient enzymatic synthesis of this compound using mutant alcohol dehydrogenases from Lactobacillus species, showcasing its utility as a chiral synthon for statin production .

- Protective Effects Against Oxidative Stress : While primarily focused on related compounds, research has shown that similar structures can exhibit protective effects against oxidative stress-induced apoptosis in liver cells, suggesting potential protective roles for derivatives like this compound .

Comparative Analysis

The following table summarizes the unique features and biological activities associated with this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | Stereoisomer | Key intermediate for statin synthesis |

| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Stereoisomer | Different stereochemistry may influence activity |

| Tert-butyl 6-bromo-5-hydroxy-3-oxohexanoate | Brominated derivative | May exhibit different reactivity and biological effects |

Properties

IUPAC Name |

tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.